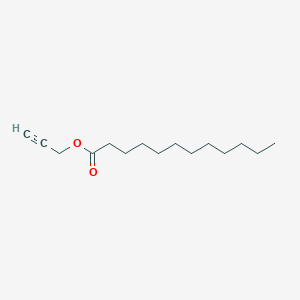

Prop-2-ynyl dodecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6309-49-5 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

prop-2-ynyl dodecanoate |

InChI |

InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-15(16)17-14-4-2/h2H,3,5-14H2,1H3 |

InChI Key |

FLHVVDLUJHPLPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC#C |

Origin of Product |

United States |

Foundational & Exploratory

"prop-2-ynyl dodecanoate chemical properties"

Prop-2-ynyl Dodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as propargyl laurate, is a fatty acid ester. It consists of a 12-carbon saturated fatty acid, dodecanoic acid (lauric acid), esterified with propargyl alcohol. The presence of the terminal alkyne (propargyl group) makes it a valuable intermediate in organic synthesis, particularly in reactions such as "click chemistry," and suggests potential applications in the development of bioactive molecules and drug delivery systems. This document provides a comprehensive overview of its predicted chemical properties, generalized synthesis, and potential reactivity.

Chemical and Physical Properties

The properties of this compound can be inferred from its constituent parts: dodecanoic acid and propargyl alcohol. Dodecanoic acid is a white, powdery solid with a faint odor of bay oil.[1][2] It is practically insoluble in water but soluble in organic solvents like methanol, ether, and chloroform.[3][4] The introduction of the propargyl group is expected to influence its physical properties, such as boiling and melting points, and introduce the characteristic reactivity of a terminal alkyne.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C15H26O2 | |

| Molecular Weight | 238.37 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogous fatty acid esters. |

| Boiling Point | > 200 °C | Estimated, as fatty acid esters have relatively high boiling points. |

| Melting Point | < 25 °C | Dodecanoic acid has a melting point of 44-46 °C; esterification will lower this.[5] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform) | Similar to other long-chain fatty acid esters.[3][4] |

| Density | ~0.9 g/mL | Estimated based on related compounds. |

Experimental Protocols

Generalized Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of dodecanoic acid with propargyl alcohol. A common method is the Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst.

Materials:

-

Dodecanoic acid (Lauric acid)

-

Propargyl alcohol

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)

-

Anhydrous toluene or a similar azeotroping agent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve dodecanoic acid in a suitable volume of anhydrous toluene.

-

Add a molar excess (typically 1.5 to 2 equivalents) of propargyl alcohol to the solution.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (dodecanoic acid) is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

References

Prop-2-ynyl Dodecanoate: A Technical Guide to Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-2-ynyl dodecanoate, also known as propargyl laurate, is a functionalized fatty acid ester of significant interest in biomedical research and materials science. Its terminal alkyne group makes it an ideal building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the straightforward conjugation of the C12 lipid chain to a wide variety of molecules, such as peptides, polymers, or fluorescent tags. This document provides a comprehensive technical overview, including a proposed safe synthesis protocol, predicted analytical characterization data, and a visualization of its primary application pathway.

Synthesis Methodology

The synthesis of this compound is achieved via the esterification of dodecanoic acid with propargyl alcohol. While traditional Fischer esterification using a strong acid catalyst like sulfuric acid is common for many esters, this method is not recommended for propargyl alcohol due to the potential for hazardous, exothermic, and potentially explosive side reactions.

A safer and highly effective alternative is the Steglich esterification , which proceeds under mild, neutral conditions using a carbodiimide coupling agent and a nucleophilic catalyst. This method is well-suited for substrates that are sensitive to acid or high temperatures.

Proposed Experimental Protocol: Steglich Esterification

This protocol describes the synthesis of this compound from dodecanoic acid and propargyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as the catalyst.

Materials:

-

Dodecanoic acid (Lauric acid)

-

Propargyl alcohol (Prop-2-yn-1-ol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hexanes, technical grade

-

Ethyl acetate, technical grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dodecanoic acid (1.0 eq), propargyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

-

Dissolution: Dissolve the reactants in anhydrous dichloromethane (DCM) with magnetic stirring. Cool the flask to 0 °C in an ice bath.

-

Coupling Agent Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C over 15-20 minutes. A white precipitate, N,N'-dicyclohexylurea (DCU), will begin to form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-18 hours to ensure complete conversion.

-

Workup - DCU Removal: Filter the reaction mixture through a sintered glass funnel or a Büchner funnel with filter paper to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude oil can be further purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to yield the pure this compound as a clear oil or low-melting solid.

Characterization

As no specific experimental data for this compound is readily available in surveyed literature, the following tables summarize the predicted analytical data based on the known structure and spectroscopic principles. These values provide a benchmark for researchers to compare against their experimental results.

Predicted Physicochemical & Reaction Data

| Parameter | Predicted Value / Condition |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| Physical Appearance | Colorless to pale yellow oil or low-melting solid |

| Reactant Ratio | 1.0 Dodecanoic Acid : 1.2 Propargyl Alcohol : 1.1 DCC : 0.1 DMAP |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Time | 12 - 18 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | > 80% (based on similar Steglich esterifications) |

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Predicted spectrum in CDCl₃ (δ in ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.70 | Doublet (d) | 2H | -O-CH₂ -C≡CH |

| ~ 2.48 | Triplet (t) | 1H | -O-CH₂-C≡CH |

| ~ 2.35 | Triplet (t) | 2H | -CH₂ -C(=O)-O- |

| ~ 1.65 | Quintet | 2H | -CH₂ -CH₂-C(=O)-O- |

| ~ 1.26 | Broad signal | 16H | -(CH₂)₈- chain |

| ~ 0.88 | Triplet (t) | 3H | CH₃ -(CH₂)₉- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Predicted spectrum in CDCl₃ (δ in ppm)

| Chemical Shift (ppm) | Assignment |

| ~ 173.5 | C =O (Ester) |

| ~ 77.5 | -O-CH₂-C ≡CH |

| ~ 75.0 | -O-CH₂-C≡CH |

| ~ 52.0 | -O-CH₂ -C≡CH |

| ~ 34.5 | CH₂ -C(=O)-O- |

| ~ 32.0 - 22.5 | -(CH₂ )₉- chain |

| ~ 14.1 | CH₃ - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Sharp, Med | ≡C-H stretch (Terminal Alkyne) |

| 2920 & 2850 | Strong | C-H sp³ stretches (Alkyl chain) |

| ~ 2120 | Weak | C≡C stretch (Alkyne) |

| ~ 1740 | Strong | C=O stretch (Ester) |

| ~ 1160 | Strong | C-O stretch (Ester) |

Mass Spectrometry (Electron Ionization - EI)

| m/z Value | Interpretation |

| 238 | [M]⁺ (Molecular Ion) |

| 199 | [M - C₃H₃]⁺ (Loss of propargyl radical) |

| 183 | [M - C₃H₃O]⁺ (Loss of propargyloxy radical) |

| 55 | [C₄H₇]⁺ (McLafferty rearrangement fragment, characteristic of long-chain esters) |

Applications in Drug Development & Research

The primary utility of this compound lies in its function as a "clickable" lipid. The terminal alkyne is poised for reaction with azide-functionalized molecules in a CuAAC reaction. This enables the covalent attachment of the dodecanoate (laurate) lipid tail to a target molecule, a process known as lipidation.

Lipidation is a critical strategy in drug development to:

-

Improve Pharmacokinetics: Increasing the lipophilicity of a drug can enhance its absorption, distribution, and half-life.

-

Enhance Membrane Permeability: Attaching a lipid tail can help therapeutic molecules (e.g., peptides, small molecule drugs) cross cellular membranes.

-

Targeting: Facilitate the association of a molecule with lipid bilayers or hydrophobic pockets in proteins.

-

Create Probes: Conjugation to fluorescent or biotin tags for use in bio-imaging and pull-down assays.

Prop-2-ynyl Dodecanoate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prop-2-ynyl dodecanoate, also known as propargyl dodecanoate or propargyl laurate, is a versatile bifunctional molecule of significant interest in chemical biology and drug discovery. This ester, derived from dodecanoic acid (lauric acid) and propargyl alcohol, combines a long, saturated fatty acid chain with a terminal alkyne group. This unique structure renders it a valuable tool for introducing a lipid moiety into various systems and for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary applications.

Chemical and Physical Properties

| Property | Value (Estimated) |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | > 200 °C (decomposes) |

| Melting Point | ~20-25 °C |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, DMSO) |

| Insoluble in water | |

| CAS Number | Not assigned |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of dodecanoic acid with propargyl alcohol. A common and effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

Materials:

-

Dodecanoic acid (lauric acid)

-

Propargyl alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the solution, add propargyl alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture with stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Research and Development

The primary utility of this compound stems from its terminal alkyne group, which makes it an ideal reagent for click chemistry.[1][2][3] This allows for the covalent attachment of the dodecanoate lipid chain to a wide variety of molecules, including proteins, peptides, nucleic acids, and small molecules that have been functionalized with an azide group.[4]

Key Applications:

-

Lipid Modification of Biomolecules: It serves as a lipidating agent to increase the hydrophobicity of molecules. This can be used to study protein-lipid interactions, enhance the membrane permeability of drugs, or target molecules to cellular membranes.

-

Activity-Based Protein Profiling (ABPP): As a chemical probe, it can be used to identify and characterize enzymes involved in lipid metabolism.

-

Drug Delivery: The lipid chain can be incorporated into drug delivery systems, such as liposomes or nanoparticles, to improve their stability and bioavailability.

-

Bioconjugation: The alkyne handle allows for the straightforward conjugation to azide-modified surfaces, polymers, or biomolecules for various biotechnological applications.[5]

Visualizing Workflows

Synthesis of this compound

References

- 1. nbinno.com [nbinno.com]

- 2. Bot Detection [iris-biotech.de]

- 3. Bot Detection [iris-biotech.de]

- 4. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]

Prop-2-ynyl Dodecanoate: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-2-ynyl dodecanoate, also known as propargyl laurate, is a fatty acid ester featuring a terminal alkyne group. This reactive moiety makes it a valuable tool in bioorthogonal chemistry, allowing for covalent modification of biomolecules through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Its lipophilic dodecanoate chain facilitates interaction with cellular membranes and lipid metabolism pathways. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on experimental protocols and its role in chemical biology.

Physicochemical Properties

This compound is an organic molecule with a distinct chemical structure that lends itself to specific applications in research. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | Calculated |

| Molecular Weight | 238.37 g/mol | Calculated |

| IUPAC Name | Prop-2-yn-1-yl dodecanoate | N/A |

| Synonyms | Propargyl dodecanoate, Propargyl laurate | N/A |

| CAS Number | Not available | N/A |

| Appearance | Expected to be a clear, colorless to pale yellow liquid | Inferred |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF), insoluble in water | Inferred |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of dodecanoic acid with propargyl alcohol. A common and effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

Materials:

-

Dodecanoic acid (lauric acid)

-

Propargyl alcohol (prop-2-yn-1-ol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add propargyl alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold dichloromethane.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Biological Interactions and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its structure as a fatty acid ester suggests several potential routes of metabolic incorporation and interaction within a cell. The dodecanoate moiety can be recognized by enzymes involved in lipid metabolism, potentially leading to its incorporation into cellular lipids or its degradation through beta-oxidation. The propargyl group, being a bioorthogonal handle, is unlikely to be metabolized and would remain as a tag.

Hypothetical Metabolic Fate

A plausible metabolic pathway for this compound involves its initial hydrolysis by cellular esterases or lipases, releasing dodecanoic acid and propargyl alcohol. The released dodecanoic acid can then enter the fatty acid metabolism pathway.

Caption: Hypothetical metabolic pathway of this compound.

Applications in Research

The primary utility of this compound lies in its application as a chemical probe in metabolic labeling and proteomics.

-

Metabolic Labeling: Cells can be incubated with this compound, which may be incorporated into various lipid species. The alkyne handle then allows for the visualization or enrichment of these lipids through click chemistry.

-

Activity-Based Protein Profiling (ABPP): The molecule could potentially be used to identify enzymes that process fatty acids, such as certain lipases or acyltransferases.

Experimental Workflow: Metabolic Labeling and Detection

Caption: Workflow for metabolic labeling using this compound.

Conclusion

This compound is a versatile chemical tool for researchers in chemical biology and drug development. Its synthesis is straightforward, and its unique structure allows for the investigation of lipid metabolism and the identification of protein-lipid interactions. While further research is needed to fully characterize its biological behavior, the methodologies and potential applications outlined in this guide provide a solid foundation for its use in advanced scientific inquiry.

Technical Guide: Solubility of Prop-2-ynyl Dodecanoate in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide addresses the solubility of prop-2-ynyl dodecanoate in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. However, based on the general properties of esters, this compound is expected to be generally soluble in a range of organic solvents. This document provides a detailed overview of the established experimental protocols that can be employed to determine the precise solubility of this compound in various organic media. The methodologies described are fundamental to physicochemical characterization and are essential for applications in drug development, formulation, and chemical synthesis.

Introduction to this compound and Solubility

This compound, also known as propargyl laurate, is an ester combining the fatty acid dodecanoic acid (lauric acid) with propargyl alcohol. The presence of the terminal alkyne group in its structure makes it a valuable intermediate in organic synthesis, particularly in click chemistry reactions. The long hydrocarbon chain from the dodecanoate moiety imparts a significant nonpolar character to the molecule.

Solubility is a critical physicochemical parameter that dictates the suitability of a compound for various applications.[1] In drug development, solubility influences bioavailability, formulation options, and the design of purification processes. For synthetic chemists, understanding the solubility of a reagent is crucial for reaction setup, monitoring, and product isolation.

Quantitative Solubility Data

As of the date of this guide, a thorough search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in any organic solvent. Therefore, the following table is presented as a template for researchers to populate with experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Hexane | ||||

| e.g., Toluene | ||||

| e.g., Dichloromethane | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Acetone | ||||

| e.g., Ethanol | ||||

| e.g., Methanol | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | ||||

| e.g., N,N-Dimethylformamide (DMF) |

Experimental Protocols for Solubility Determination

To ascertain the solubility of this compound, several established experimental methods can be utilized. The choice of method often depends on the required accuracy, the amount of substance available, and the throughput needed.

Equilibrium (Thermodynamic) Solubility Determination: Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the saturation point of a substance in a solvent at equilibrium.[1][3]

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

-

Sample Withdrawal: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Quantification: The concentration of this compound in the filtered supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. Other techniques such as Gas Chromatography (GC) or gravimetric analysis (after solvent evaporation) can also be employed.

-

Data Reporting: The solubility is reported in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Kinetic Solubility Determination

Kinetic solubility measurements are often used in high-throughput screening settings, particularly in early-stage drug discovery.[4] This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[4]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in the target organic solvent in a multi-well plate format.

-

Precipitation Monitoring: The formation of a precipitate in each well is monitored over a defined period (e.g., 2 to 24 hours) at a constant temperature.[4] Precipitation can be detected by visual inspection, light scattering (nephelometry), or UV-Vis spectroscopy.

-

Solubility Determination: The kinetic solubility is defined as the concentration in the highest concentration well that remains clear (free of precipitate).

It is important to note that kinetic solubility values are often higher than thermodynamic solubility values as they can represent a supersaturated state.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Caption: Generalized workflow for thermodynamic solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently published, this guide provides the necessary framework for researchers to determine this crucial parameter. The choice between thermodynamic and kinetic solubility methods will depend on the specific research context. For accurate physicochemical characterization and for applications requiring a deep understanding of the compound's behavior in solution, the shake-flask method for determining thermodynamic solubility is highly recommended. The systematic application of these protocols will enable the generation of a comprehensive solubility profile for this compound, facilitating its effective use in research and development.

References

Prop-2-ynyl Dodecanoate: A Technical Guide for Researchers

Foreword

Prop-2-ynyl dodecanoate, also commonly known as propargyl dodecanoate or propargyl laurate, is a versatile ester molecule of significant interest to the scientific community, particularly those engaged in chemical biology, drug discovery, and materials science. Its unique chemical structure, featuring a terminal alkyne group, renders it a valuable building block for a variety of chemical transformations, most notably in the realm of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on experimental details and data relevant to a research and development setting.

Chemical Identity and Properties

| Parameter | Value | Reference |

| IUPAC Name | Prop-2-yn-1-yl dodecanoate | N/A |

| Synonyms | Propargyl dodecanoate, Propargyl laurate | N/A |

| Molecular Formula | C₁₅H₂₆O₂ | N/A |

| Molecular Weight | 238.37 g/mol | N/A |

| Boiling Point | 113-120 °C at 1.4 mmHg | N/A |

| CAS Number (Dodecanoic Acid) | 143-07-7 | [1] |

| CAS Number (Propargyl Alcohol) | 107-19-7 | N/A |

Table 1: Chemical Identifiers and Physical Properties of this compound and its Precursors.

Synthesis of this compound

The primary and most straightforward method for the synthesis of this compound is the Fischer esterification of dodecanoic acid with propargyl alcohol. This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established esterification procedures.

Materials:

-

Dodecanoic acid (Lauric acid)

-

Propargyl alcohol (Prop-2-yn-1-ol)

-

p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve dodecanoic acid in a minimal amount of toluene.

-

Addition of Reagents: Add a molar excess (typically 1.5 to 3 equivalents) of propargyl alcohol to the solution, followed by a catalytic amount of p-toluenesulfonic acid (approximately 1-5 mol%).

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Diagram 1: Synthesis of this compound

Caption: Fischer esterification of dodecanoic acid and propargyl alcohol.

Applications in Research and Development

The presence of a terminal alkyne functionality makes this compound a valuable tool in bioconjugation and material science through "click chemistry."

Click Chemistry and Bioconjugation

This compound can be readily reacted with azide-containing molecules in the presence of a copper(I) catalyst to form a stable triazole linkage. This highly efficient and specific reaction allows for the conjugation of the dodecanoate lipid chain to a wide variety of substrates, including biomolecules and polymers.

One notable application is in the synthesis of glycolipid-based surfactants. By reacting this compound with an azide-modified sugar, novel surfactants with potential applications in drug delivery and formulation can be created.

Diagram 2: Click Chemistry Workflow

Caption: Workflow for bioconjugation using this compound via click chemistry.

Characterization Data

A United States Patent provides the following characterization data for propargyl dodecanoate:

| Analysis | Calculated | Found |

| % Carbon | 75.58 | 75.40 |

| % Hydrogen | 11.00 | 11.24 |

Table 2: Elemental Analysis of Propargyl Dodecanoate.

Further characterization would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm the structure, Infrared (IR) spectroscopy to identify the ester and alkyne functional groups, and Mass Spectrometry (MS) to determine the molecular weight.

Conclusion

This compound is a readily synthesizable and highly functionalized molecule with significant potential for researchers in various scientific disciplines. Its utility as a "clickable" lipid building block opens up numerous possibilities for the creation of novel conjugates and materials. The information and protocols provided in this guide are intended to facilitate the synthesis and application of this versatile compound in a research setting.

References

In-depth Technical Guide: The Mechanism of Action of Prop-2-ynyl Dodecanoate

A comprehensive review of the current scientific understanding of prop-2-ynyl dodecanoate, including its cellular interactions and potential therapeutic applications.

Abstract

This compound is a chemical compound of interest in various scientific fields, including biochemical research and chemical synthesis.[1] As an ester, it can participate in fundamental chemical reactions such as hydrolysis and transesterification.[1] While its direct and specific mechanism of action at a cellular or systemic level is not extensively detailed in publicly available research, this guide synthesizes the existing information and outlines potential areas for future investigation.

Chemical Properties and Reactions

This compound is an ester formed from dodecanoic acid (a fatty acid) and propargyl alcohol. Its structure, containing a terminal alkyne group, makes it a candidate for various chemical modifications and a potential substrate for enzymatic reactions within biological systems.[1]

General Reactions:

-

Hydrolysis: In the presence of an acid or base catalyst, this compound can be hydrolyzed back to dodecanoic acid and propargyl alcohol.[1]

-

Transesterification: It can react with other alcohols to form different esters.[1]

Potential Biological Significance

While specific studies on the mechanism of action of this compound are limited, its components and structural features suggest potential biological roles that warrant further investigation.

Role in Lipid Metabolism

Given that dodecanoic acid (lauric acid) is a saturated fatty acid, this compound could potentially be investigated for its role in lipid metabolism.[1] Esters are fundamental to the storage and transport of fatty acids in biological systems. The introduction of the prop-2-ynyl group could serve as a chemical reporter or a handle for "click chemistry" reactions to track the metabolic fate of the dodecanoate moiety.

Enzyme Interactions

The ester linkage in this compound makes it a potential substrate for various hydrolases, such as esterases and lipases. The alkyne group could also act as a reactive handle, potentially leading to covalent modification of enzyme active sites. This suggests a possible role as an enzyme inhibitor, a concept that requires empirical validation.

Future Research Directions

The current body of literature lacks detailed studies on the specific biological effects and mechanism of action of this compound. To elucidate its role, the following experimental approaches are recommended:

-

Cellular Viability and Proliferation Assays: To determine the cytotoxic or cytostatic effects of the compound on various cell lines.

-

Enzyme Inhibition Assays: To screen for potential inhibitory activity against a panel of relevant enzymes, such as fatty acid synthases or hydrolases.

-

Metabolomic Profiling: To identify changes in cellular metabolite levels upon treatment with this compound, providing insights into affected metabolic pathways.

-

Target Identification Studies: Employing chemical proteomics approaches using the alkyne handle for affinity-based purification of protein targets.

Conclusion

This compound is a molecule with potential applications in biochemical research, primarily due to its hybrid structure of a fatty acid ester and a terminal alkyne. While its specific mechanism of action is yet to be elucidated, its chemical properties suggest that it could serve as a valuable tool for studying lipid metabolism and enzyme function. Further focused research is necessary to uncover its precise biological roles and potential therapeutic applications. There is currently no publicly available in-depth technical data, quantitative analysis, or established signaling pathways associated with this compound.

References

An In-depth Technical Guide on Prop-2-ynyl Dodecanoate as a Fatty Acid Analog

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The study of protein acylation, a critical post-translational modification, has been significantly advanced by the development of chemical proteomics tools. Prop-2-ynyl dodecanoate, a fatty acid analog of dodecanoic acid (lauric acid), has emerged as a powerful probe for the metabolic labeling and subsequent identification of acylated proteins. This guide provides a comprehensive overview of its application, including detailed experimental protocols, data interpretation, and the underlying principles of bioorthogonal chemistry that enable its use.

Introduction to Protein Acylation and Metabolic Labeling

Protein acylation is the covalent attachment of fatty acids to proteins, a post-translational modification that plays a key role in numerous cellular processes.[1][2] These modifications influence protein stability, subcellular localization, enzyme activity, and protein-protein interactions.[2] The dynamic nature of these modifications presents a challenge for their study.[3]

Metabolic labeling is a technique that utilizes the cell's own biosynthetic pathways to incorporate tagged biomolecules, such as amino acids or fatty acids, into newly synthesized proteins or lipids.[4][5] This approach allows for the study of these processes in a cellular context.[5] this compound is a "clickable" analog of dodecanoic acid, meaning it contains a terminal alkyne group that can undergo a highly specific and efficient bioorthogonal reaction.[3]

This compound: A Molecular Probe

This compound is a synthetic molecule that mimics dodecanoic acid, a 12-carbon saturated fatty acid also known as lauric acid.[6][7][8] The key feature of this analog is the replacement of the terminal methyl group with a propargyl group (a prop-2-ynyl group), which introduces a terminal alkyne. This modification is minimally perturbing, allowing the cell's metabolic machinery to recognize and incorporate it into proteins as it would with the natural fatty acid.

The terminal alkyne serves as a "handle" for "click chemistry," a term that describes reactions that are rapid, selective, and high-yielding.[3][9] The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-modified protein and an azide-containing reporter tag.[3][10]

Table 1: Physicochemical Properties of Dodecanoic Acid and its Analog

| Property | Dodecanoic Acid (Lauric Acid) | This compound (Analog) |

| Molecular Formula | C12H24O2[8] | C15H26O2 |

| Molecular Weight | 200.32 g/mol [8] | ~238.36 g/mol |

| Structure | Saturated 12-carbon fatty acid | Dodecanoic acid with a terminal alkyne group |

| Key Functional Group | Carboxylic Acid | Carboxylic Acid and Terminal Alkyne |

Experimental Applications and Protocols

The primary application of this compound is in activity-based protein profiling (ABPP) to identify and characterize acylated proteins. The general workflow involves metabolic labeling, cell lysis, click chemistry, and downstream analysis.[11]

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-reporter tag (e.g., Azido-TAMRA for fluorescence, Azide-Biotin for enrichment)

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the growth medium with a medium containing this compound (a typical starting concentration is 25-100 µM).

-

Incubate for 4-24 hours to allow for metabolic incorporation.

-

-

Cell Lysis:

-

Wash the cells with cold PBS to remove excess labeling reagent.

-

Lyse the cells using a suitable lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Click Chemistry Reaction (CuAAC):

-

To a defined amount of protein lysate (e.g., 1 mg), add the azide-reporter tag (e.g., 100 µM final concentration).

-

Add the TBTA ligand (e.g., 100 µM final concentration) to stabilize the Cu(I) catalyst.

-

Add the reducing agent, TCEP or sodium ascorbate (e.g., 1 mM final concentration), to reduce Cu(II) to the active Cu(I) state.

-

Initiate the reaction by adding CuSO4 (e.g., 1 mM final concentration).

-

Incubate at room temperature for 1-2 hours with gentle agitation.

-

-

Downstream Analysis:

-

For Fluorescence Detection: If an azide-fluorophore was used, the reaction mixture can be resolved by SDS-PAGE, and the gel can be scanned for fluorescence to visualize labeled proteins.

-

For Enrichment and Mass Spectrometry: If azide-biotin was used, the biotinylated proteins can be captured using streptavidin-coated beads. After washing to remove non-specifically bound proteins, the enriched proteins can be eluted and identified by mass spectrometry.

-

Table 2: Typical Reagent Concentrations for CuAAC Reaction

| Reagent | Stock Concentration | Final Concentration | Purpose |

| Protein Lysate | 1-5 mg/mL | N/A | Source of labeled proteins |

| Azide-Reporter | 1-10 mM | 50-200 µM | Reporter for detection/enrichment |

| TCEP/Ascorbate | 10-100 mM | 1-2 mM | Reducing agent for Cu(I) generation |

| TBTA Ligand | 1.7-10 mM | 100-200 µM | Stabilizes Cu(I) catalyst |

| CuSO4 | 10-100 mM | 1-2 mM | Copper source for catalysis |

Signaling Pathways and Logical Relationships

This compound can be used to investigate various signaling pathways where protein acylation is a key regulatory mechanism. For example, it can be used to study the role of myristoylation or palmitoylation in targeting proteins to specific cellular membranes or in modulating protein-protein interactions.

The core of this technique relies on the bioorthogonal nature of the azide-alkyne cycloaddition.[9] This means the reactive groups (azide and alkyne) are inert to the vast array of functional groups present in a biological system, ensuring that the reaction only occurs between the intended partners.

Data Interpretation and Considerations

The output from these experiments is typically a list of identified proteins from mass spectrometry. It is important to perform control experiments, such as labeling with the natural fatty acid or omitting the click chemistry reagents, to identify non-specifically bound proteins. Quantitative proteomics approaches, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can be combined with this method to quantify changes in protein acylation under different conditions.

A potential pitfall of the CuAAC reaction is the reactivity of the copper catalyst with free thiols on cysteine residues, which can lead to false-positive identifications.[12] The use of copper-chelating ligands like TBTA and careful optimization of reaction conditions can help to minimize these side reactions.[12] An alternative is the use of strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a copper catalyst and is suitable for live-cell imaging, though the reaction kinetics are generally slower.[9]

Conclusion and Future Directions

This compound is a versatile and powerful tool for the study of protein acylation. Its ability to be metabolically incorporated into proteins and subsequently tagged via click chemistry allows for the sensitive and specific detection and identification of acylated proteins in complex biological systems. This approach has broad applications in basic research for elucidating the roles of protein acylation in cellular signaling and in drug development for identifying novel therapeutic targets and understanding the mechanisms of action of drugs that modulate protein acylation. Future developments may include the synthesis of new fatty acid analogs with different chain lengths and degrees of saturation, as well as the development of new bioorthogonal reactions with improved kinetics and biocompatibility.

References

- 1. An Expanding Repertoire of Protein Acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein acylation: mechanisms, biological functions and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 6. foodb.ca [foodb.ca]

- 7. Human Metabolome Database: Showing metabocard for Dodecanoic acid (HMDB0000638) [hmdb.ca]

- 8. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Prop-2-ynyl Dodecanoate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-2-ynyl dodecanoate, the ester of dodecanoic acid and propargyl alcohol, is a molecule of significant interest in organic synthesis and potential pharmaceutical applications. Its bifunctional nature, combining a long-chain fatty acid with a terminal alkyne, makes it a versatile building block for the synthesis of complex molecules and a candidate for targeted drug delivery systems. This technical guide provides a comprehensive review of this compound, including its synthesis, physicochemical properties, and potential biological applications, with a focus on detailed experimental protocols and data presentation.

Chemical Properties and Data

This compound possesses a lipophilic dodecanoate tail and a reactive propargyl headgroup. This structure imparts unique solubility characteristics and allows for further chemical modification via the terminal alkyne, for example, through "click chemistry" reactions.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | ~280-300 °C (estimated) |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF), insoluble in water. |

| ¹H NMR (CDCl₃, predicted) | δ 4.68 (d, J=2.4 Hz, 2H, -OCH₂-), 2.45 (t, J=2.4 Hz, 1H, ≡CH), 2.35 (t, J=7.5 Hz, 2H, -C(=O)CH₂-), 1.65 (quint, J=7.5 Hz, 2H), 1.27 (m, 16H), 0.88 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, predicted) | δ 173.5, 77.5, 75.0, 52.0, 34.5, 31.9, 29.6, 29.5, 29.3, 29.2, 29.1, 25.0, 22.7, 14.1 |

| Mass Spectrum (EI, predicted) | m/z 238 (M⁺), 183, 127, 57, 43, 39 |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of dodecanoic acid with propargyl alcohol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

Warning: The Fischer esterification of carboxylic acids with propargyl alcohol has been reported to be potentially explosive.[1] This reaction should be conducted on a small scale, behind a blast shield, and with extreme caution. The reaction temperature should be carefully monitored and controlled.

Materials:

-

Dodecanoic acid

-

Propargyl alcohol

-

Sulfuric acid (concentrated)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dodecanoic acid (1.0 eq), propargyl alcohol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq) in toluene.

-

Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Synthesis Workflow

Potential Biological Applications and Signaling Pathways

While specific biological studies on this compound are limited, its constituent parts suggest several potential applications. Fatty acid esters are known to be utilized in drug delivery to enhance the lipophilicity and bioavailability of parent drugs.[2] The propargyl group is a versatile handle for bioconjugation via "click chemistry," allowing for the attachment of targeting ligands, imaging agents, or other therapeutic molecules.

Hypothetical Signaling Pathway for a this compound-Drug Conjugate

A hypothetical application involves conjugating a cytotoxic drug to this compound. The fatty acid tail could facilitate transport across the cell membrane. Once inside the cell, the ester bond could be cleaved by intracellular esterases, releasing the active drug to interact with its target, for example, a signaling pathway involved in cell proliferation.

Logical Relationship for Further Research

The development of this compound as a functional molecule for drug delivery or other applications follows a logical progression of research and development steps.

Conclusion

This compound is a promising chemical entity with potential applications in medicinal chemistry and materials science. Its synthesis, while requiring caution, is achievable through established esterification methods. The presence of both a lipophilic chain and a reactive alkyne makes it an attractive platform for the development of novel molecular constructs. Further research is warranted to fully explore its biological properties and potential as a tool in drug development.

References

Prop-2-ynyl Dodecanoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-2-ynyl dodecanoate, a molecule incorporating a terminal alkyne and a long-chain fatty acid ester, holds significant potential in various research and development applications, including its use as a chemical probe, in click chemistry reactions, and as a building block in the synthesis of complex molecules. Understanding the stability profile and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and performance in experimental settings. This technical guide provides a comprehensive overview of the stability of this compound under various conditions, outlines recommended storage and handling procedures, and details experimental protocols for stability assessment.

Chemical Structure and Properties

This compound consists of a dodecanoate (laurate) fatty acid chain esterified with propargyl alcohol. The presence of the ester linkage and the terminal alkyne are the primary determinants of its chemical reactivity and stability.

Molecular Formula: C₁₅H₂₆O₂ Molecular Weight: 238.37 g/mol Appearance: Typically a colorless to pale yellow liquid or low-melting solid.

Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from the behavior of similar long-chain fatty acid esters and propargyl compounds. The primary degradation pathways for this molecule are anticipated to be hydrolysis of the ester bond and reactions involving the terminal alkyne.

Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. The rate of hydrolysis is significantly influenced by pH and temperature.

-

Acidic Conditions: Under acidic conditions, the ester linkage can undergo hydrolysis to yield dodecanoic acid and propargyl alcohol.

-

Basic Conditions: Basic conditions promote saponification, the base-catalyzed hydrolysis of the ester, which is generally faster than acid-catalyzed hydrolysis.

The hydrolysis of fatty acid esters has been shown to follow first-order kinetics[1]. The stability of esters is generally higher in a pH range of 5 to 7[2].

Table 1: General Hydrolytic Stability of Fatty Acid Esters

| Condition | Relative Rate of Hydrolysis | Primary Degradation Products |

| Acidic (pH < 5) | Moderate | Dodecanoic Acid, Propargyl Alcohol |

| Neutral (pH 5-7) | Slow | - |

| Basic (pH > 7) | Rapid | Dodecanoate Salt, Propargyl Alcohol |

Thermal Stability

Propargyl compounds can be sensitive to heat. Thermal decomposition of propargyl alcohol has been observed at high temperatures (953 to 1262 K), initiating with C-O bond dissociation[3]. Similarly, studies on propargylic monomers have shown the formation of secondary products upon heat treatment[4]. Therefore, exposure of this compound to high temperatures should be avoided to prevent degradation.

Table 2: General Thermal Stability Considerations for Propargyl Compounds

| Temperature Range | Potential Outcome |

| Ambient Temperature | Generally stable |

| Elevated Temperatures (>50 °C) | Increased risk of degradation, potential for polymerization of the alkyne. |

| High Temperatures (>100 °C) | Significant decomposition likely, with potential for hazardous thermal runaway in bulk quantities. |

Photostability

Esters, particularly those with unsaturated moieties, can be susceptible to photodegradation upon exposure to UV light. While specific data on this compound is unavailable, general principles of photostability testing for pharmaceutical products recommend evaluating the impact of light exposure[5][6][7][8][9]. It is prudent to protect the compound from prolonged exposure to direct light, especially UV sources.

Table 3: General Photostability Recommendations

| Light Condition | Recommendation |

| Ambient Light | Minimize exposure where possible. |

| Direct Sunlight / UV Light | Avoid. Store in amber vials or light-proof containers. |

Storage and Handling Recommendations

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.

-

Container: Use tightly sealed, light-resistant containers, such as amber glass vials with Teflon-lined caps.

-

Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid sources of ignition.

Experimental Protocols for Stability Assessment

The following are general protocols for assessing the stability of this compound. These should be adapted based on the specific experimental needs and available analytical instrumentation.

Protocol 1: Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

Buffers of various pH (e.g., pH 4, 7, 9)

-

Acetonitrile (ACN) or other suitable organic solvent

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

-

C18 reverse-phase HPLC column

-

Constant temperature incubator/water bath

Methodology:

-

Prepare a stock solution of this compound in ACN.

-

For each pH to be tested, prepare reaction solutions by adding a small aliquot of the stock solution to the respective buffer to achieve a final concentration suitable for HPLC analysis. The final solution should have a low percentage of organic solvent to not significantly alter the buffer's pH.

-

Incubate the reaction solutions at a constant temperature (e.g., 25°C or 40°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction solution.

-

Immediately quench the hydrolysis by diluting the aliquot in the mobile phase or a suitable solvent mixture to stop the reaction.

-

Analyze the samples by HPLC to quantify the remaining this compound and the formation of any degradation products.

-

Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Protocol 2: Thermal Stability Testing

Objective: To evaluate the stability of this compound at elevated temperatures.

Materials:

-

This compound

-

Oven or heating block

-

Sealed vials (e.g., amber glass ampoules)

-

HPLC system

-

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile degradant analysis (optional)

Methodology:

-

Place a known amount of this compound into several sealed vials.

-

Place the vials in an oven set to the desired test temperature (e.g., 40°C, 60°C, 80°C).

-

At specified time points (e.g., 1, 3, 7, 14 days), remove a vial from the oven.

-

Allow the vial to cool to room temperature.

-

Dissolve the contents in a suitable solvent and analyze by HPLC to determine the percentage of remaining this compound.

-

(Optional) Analyze the headspace or a dissolved sample by GC-MS to identify any volatile degradation products.

Protocol 3: Photostability Testing

Objective: To assess the impact of light exposure on the stability of this compound.

Materials:

-

This compound

-

Photostability chamber with controlled light (visible and UV) and temperature output, compliant with ICH Q1B guidelines[6][8][9].

-

Transparent and light-resistant sample containers (e.g., clear and amber quartz vials).

-

HPLC system.

Methodology:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

Place the solutions in both transparent and light-resistant containers. The light-resistant containers will serve as dark controls.

-

Expose the samples in the photostability chamber to a specified level of illumination and UV radiation as per ICH Q1B guidelines (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter)[6].

-

At the end of the exposure period, analyze the samples from both the exposed and dark control containers by HPLC.

-

Compare the chromatograms to identify any degradation products formed due to light exposure and quantify the loss of the parent compound.

Visualizations

Caption: Proposed hydrolysis pathway of this compound.

Caption: General workflow for stability testing of this compound.

Conclusion

This compound is a valuable research chemical that requires careful handling and storage to maintain its quality. The primary stability concerns are hydrolysis of the ester bond and potential degradation of the propargyl group under thermal and photolytic stress. By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers can ensure the reliability of their experimental results. The methodologies and information presented in this guide provide a framework for the safe and effective use of this compound in a professional research environment.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 6. ema.europa.eu [ema.europa.eu]

- 7. rdlaboratories.com [rdlaboratories.com]

- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biobostonconsulting.com [biobostonconsulting.com]

Methodological & Application

Application Notes and Protocols: Prop-2-ynyl Dodecanoate for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-2-ynyl dodecanoate is a valuable chemical probe for the introduction of a dodecanoate (laurate) fatty acid moiety onto biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction enables the specific and efficient labeling of azide-modified proteins, nucleic acids, lipids, and other biomolecules for various applications in drug development, proteomics, and molecular biology. The terminal alkyne group of this compound reacts with an azide partner to form a stable triazole linkage, providing a powerful tool for studying protein lipidation, developing targeted drug delivery systems, and creating novel bioconjugates.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of dodecanoic acid with propargyl alcohol. A general and straightforward procedure involves the reaction of dodecanoyl chloride (the acid chloride of dodecanoic acid) with propargyl alcohol in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.

Materials:

-

Dodecanoyl chloride

-

Propargyl alcohol

-

Pyridine or Triethylamine

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanoyl chloride (1 equivalent) in anhydrous DCM.

-

Cool the solution in an ice bath (0 °C).

-

Add propargyl alcohol (1.1 equivalents) to the solution.

-

Slowly add pyridine (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Characterize the final product by NMR and mass spectrometry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a general procedure for the bioconjugation of an azide-modified biomolecule with this compound. The reaction conditions may need to be optimized for specific substrates.

Materials:

-

Azide-modified biomolecule (e.g., protein, peptide)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or another suitable buffer

-

Degassed water or buffer

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be freshly prepared.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified biomolecule to the desired final concentration in an appropriate buffer.

-

Add the THPTA or TBTA ligand to a final concentration of 5-fold molar excess relative to the copper sulfate.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Add this compound to a final concentration of 1-10 molar equivalents relative to the azide-modified biomolecule.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4 °C for overnight incubation to minimize potential protein denaturation.

-

-

Purification:

-

The resulting bioconjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.

-

Quantitative Data Summary

| Parameter | Value | Conditions | Citation |

| Reaction Time | 5 min to 12 h | Dependent on substrates and catalyst concentration. DNA-templated reactions can be nearly quantitative in 5 minutes. Standard bioconjugations often proceed for 1-4 hours. Some reactions are run overnight. | [1][2] |

| Typical Yields | Good to excellent (77-99%) | For small molecule reactions. Yields for bioconjugations can vary depending on the complexity of the biomolecule. | [2] |

| Copper Catalyst Concentration | 0.05 mM to 1 mM | Lower concentrations are used for bioconjugations to minimize cellular toxicity. | [3] |

| Ligand to Copper Ratio | 5:1 | A common ratio to stabilize the Cu(I) catalyst. | [3] |

| Reducing Agent Concentration | 1 mM to 5 mM | Sodium ascorbate is the most common reducing agent. | [3] |

| Substrate Concentration | Micromolar to millimolar | Dependent on the specific application and reactants. | [3] |

Application: Metabolic Labeling and Imaging of Lipids

This compound can be used as a chemical reporter to study fatty acid metabolism. Cells are incubated with the alkyne-tagged fatty acid, which is incorporated into cellular lipids through metabolic pathways. The incorporated alkyne can then be visualized by a click reaction with an azide-functionalized fluorescent dye.[4]

Protocol for Labeling and Imaging:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Incubate the cells with medium containing 1-10 µM this compound for 4-24 hours.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 3.7% formaldehyde in PBS for 15 minutes.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if intracellular targets are to be stained).

-

-

Click Reaction for Fluorescence Imaging:

-

Prepare a click reaction cocktail containing:

-

1-5 µM of an azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 azide).

-

1 mM CuSO₄.

-

5 mM THPTA or TBTA.

-

5 mM sodium ascorbate.

-

The cocktail should be prepared in PBS.

-

-

Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Visualizations

Caption: Experimental workflow from synthesis to bioconjugation.

Caption: Simplified mechanism of the CuAAC reaction.

References

- 1. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) [mdpi.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Prop-2-ynyl Dodecanoate for Cellular Lipid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-2-ynyl dodecanoate, an alkyne-tagged derivative of lauric acid (a 12-carbon saturated fatty acid), serves as a powerful chemical reporter for investigating lipid metabolism in living cells. This molecule is readily taken up by cells and incorporated into various lipid species and acylated proteins through endogenous metabolic pathways. The terminal alkyne group provides a bioorthogonal handle for the covalent attachment of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This enables the visualization, identification, and quantification of fatty acid flux and the dynamics of lipid-modified biomolecules. These application notes provide an overview of the utility of this compound in cell culture and detailed protocols for its use.

Principle of the Method

The experimental workflow for using this compound in cell culture involves two main stages:

-

Metabolic Labeling: Cells are incubated with this compound, which is actively transported into the cell and utilized by cellular enzymes. It can be esterified to coenzyme A to form propargyl-dodecanoyl-CoA, which then enters various lipid metabolic pathways. This results in the incorporation of the alkyne tag into complex lipids (e.g., triglycerides, phospholipids) and post-translationally modified proteins (via acylation).

-

Bioorthogonal Ligation (Click Chemistry): After labeling, cells are either fixed for imaging or lysed for biochemical analysis. The incorporated alkyne tag is then reacted with an azide-functionalized reporter molecule in the presence of a copper(I) catalyst. This highly specific and efficient reaction forms a stable triazole linkage, allowing for the detection and analysis of the labeled biomolecules.

Applications in Cellular Research

-

Visualization of Fatty Acid Uptake and Trafficking: Enables the imaging of fatty acid transport across the plasma membrane and their subsequent localization to various organelles, such as the endoplasmic reticulum, lipid droplets, and mitochondria.

-

Monitoring Lipid Synthesis and Storage: Allows for the tracking of the incorporation of fatty acids into newly synthesized complex lipids, providing insights into lipogenesis and lipid droplet dynamics.

-

Identification and Visualization of Protein Acylation: Facilitates the detection of proteins that are post-translationally modified with fatty acids (S-palmitoylation, N-myristoylation), which is crucial for regulating protein localization, stability, and function.

-

Lipidomics and Metabolomics: When coupled with mass spectrometry, this compound can be used to trace the metabolic fate of fatty acids and identify the specific lipid species that are synthesized over a given period.

-

Drug Discovery and Development: Provides a tool to screen for compounds that modulate lipid metabolism and to study the mechanism of action of drugs targeting lipid metabolic pathways.

Data Presentation

Table 1: Representative Labeling Conditions for this compound in Mammalian Cell Lines

| Cell Line | Seeding Density (cells/cm²) | This compound Concentration (µM) | Incubation Time (hours) | Serum in Medium |

| HeLa | 3 x 10⁴ | 50 - 100 | 1 - 4 | 10% FBS |

| A549 | 4 x 10⁴ | 75 - 150 | 2 - 6 | 10% FBS |

| 3T3-L1 (adipocytes) | 2 x 10⁴ | 100 - 200 | 4 - 12 | 10% FBS |

| Primary Hepatocytes | 5 x 10⁴ | 50 - 300 | 0.5 - 2 | As required |

Note: These are starting recommendations. Optimal conditions should be determined empirically for each cell type and experimental goal.

Table 2: Example of Quantitative Mass Spectrometry Data After Labeling

| Lipid Class | % of Total Labeled Lipids (Example) |

| Phosphatidylcholine (PC) | 35% |

| Phosphatidylethanolamine (PE) | 20% |

| Triglycerides (TG) | 25% |

| Cholesteryl Esters (CE) | 10% |

| Other | 10% |

This table illustrates the potential distribution of this compound into different lipid classes in a hypothetical experiment. Actual distributions will vary depending on the cell type, metabolic state, and labeling conditions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with this compound

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

Procedure: